3-Isoxazol-5-ylpropanoic acid - 98140-73-9

3-Isoxazol-5-ylpropanoic acid

Catalog Number: EVT-412753
CAS Number: 98140-73-9
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

Based on the reactivity of similar isoxazole derivatives [, ], 3-(isoxazol-5-yl)propanoic acid is predicted to undergo reactions typical of carboxylic acids and isoxazoles:

Mechanism of Action

While the mechanism of action of 3-(isoxazol-5-yl)propanoic acid is unknown, its structural similarity to AMPA receptor modulators like AMPA itself and 2-Me-Tet-AMPA [] suggests potential interaction with these receptors. These molecules typically bind to the glutamate binding site on AMPA receptors, modulating their activity. Further investigation is required to confirm any specific interactions and their functional consequences.

Applications
  • Medicinal Chemistry:
    • Building block for novel AMPA receptor modulators with potential applications in neurological disorders like Alzheimer's disease and epilepsy. [, ]
    • Scaffold for developing new anti-inflammatory, antimicrobial, and anticancer agents. [, , ]
  • Agrochemicals:
    • Precursor for synthesizing new herbicides and fungicides, as seen with other isoxazole-containing compounds. []
  • Compound Description: This compound was synthesized using a multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid. [] It is suggested as a potential candidate for regulating inflammatory diseases. []
  • Relevance: This compound shares the isoxazol-5(4H)-one core structure with 3-Isoxazol-5-ylpropanoic acid, differing in the substituents attached to the core. []

Esters of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylic acids

  • Compound Description: This class of compounds, bearing an isoxazol-5-one core, were synthesized from aromatic aldehydes, hydroxylamine-O-sulfonic acid, and diethyl acetylenedicarboxylate. []
  • Relevance: These compounds share the isoxazol-5-one core with 3-Isoxazol-5-ylpropanoic acid, differing in the substituents and saturation state of the ring. []

3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

  • Compound Description: This group of compounds was synthesized via a one-pot, three-component condensation reaction using benzaldehyde, ethylacetoacetate, and hydroxylamine hydrochloride. [] This reaction was catalyzed by a modified, dealuminated mesolite. []
  • Relevance: These compounds are structurally similar to 3-Isoxazol-5-ylpropanoic acid, sharing the isoxazol-5(4H)-one core but with variations in substituents. []

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

  • Compound Description: JNJ-27141491 is a noncompetitive antagonist of the human chemokine receptor CCR2. [] It showed efficacy in inhibiting monocyte and neutrophil recruitment in a mouse model of multiple sclerosis. []
  • Relevance: This compound contains an isoxazol-5-yl moiety linked to a complex heterocycle, similar to the isoxazol-5-yl group present in 3-Isoxazol-5-ylpropanoic acid. []
  • Compound Description: These compounds were investigated for their reactivity with malonyl peroxides, undergoing selective C-O coupling reactions. []
  • Relevance: This research highlights the reactivity of the isoxazol-5(2H)-one core, present in both the investigated compounds and in 3-Isoxazol-5-ylpropanoic acid, towards oxidative functionalization. []
  • Compound Description: This chiral Ni(II) complex was synthesized via a cycloaddition reaction using a chiral Ni complex and mesitonitrile oxide. [] The reaction showed high diastereoselectivity. []
  • Relevance: This complex incorporates a 5-amino-4,5-dihydro-3-(2,4,6-trimethylphenyl)isoxazol-5-carboxylic acid moiety, closely resembling the structure of 3-Isoxazol-5-ylpropanoic acid but with different substituents and a reduced isoxazole ring. []

3-(Pyridin-3-yl)isoxazol-5(4H)-one (I)

  • Compound Description: This compound serves as a versatile precursor for synthesizing various pyridyl isoxazole-5-one derivatives with potential biological activities. []
  • Relevance: This compound shares the isoxazol-5(4H)-one core with 3-Isoxazol-5-ylpropanoic acid and provides an example of derivatization at the 3-position of the isoxazole ring, highlighting potential synthetic modifications for 3-Isoxazol-5-ylpropanoic acid. []

Isoxazol[5,4-b]pyridine-3-acetic acids

  • Compound Description: Two derivatives of this heterocyclic system were synthesized and investigated for their auxin-like activity. []
  • Relevance: This class of compounds showcases the incorporation of the isoxazole ring into a fused heterocyclic system, similar to the isoxazole ring present in 3-Isoxazol-5-ylpropanoic acid. []

2-[(5-methyl-isoxazol-3-yl)-methyl]-benzimidazole (MMB)

  • Compound Description: MMB was studied for its corrosion inhibition properties on carbon steel in hydrochloric acid solution. [] The compound demonstrated mixed-type inhibition characteristics. []
  • Relevance: This compound contains a 5-methyl-isoxazol-3-yl moiety, structurally related to the isoxazol-5-yl group in 3-Isoxazol-5-ylpropanoic acid. []

3-Phenyl-4-benzoyl-5-isoxazolone

  • Compound Description: The metal chelating and extraction properties of this compound were compared to other β-dicarbonyl compounds. [] Its molecular structure was characterized using X-ray analysis. []
  • Relevance: This compound highlights the diverse functionalities that can be introduced to the isoxazolone core, as seen in 3-Isoxazol-5-ylpropanoic acid, and their impact on chemical behavior. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

  • Compound Description: LY2562175 acts as a potent and selective FXR agonist. [] It demonstrated the ability to significantly lower LDL and triglycerides and increase HDL levels in preclinical models. []
  • Relevance: This compound incorporates a 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl group, structurally similar to the isoxazol-5-yl present in 3-Isoxazol-5-ylpropanoic acid. []

(S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid (AMPA) and Analogues

  • Compound Description: AMPA is a well-known agonist of AMPA receptors, a type of ionotropic glutamate receptor. [] Several analogues, including BnTetAMPA (5b), were synthesized and investigated for their subtype selectivity and agonist efficacy at AMPA receptors. []
  • Relevance: These compounds share the 3-(isoxazolyl)propionic acid core structure with 3-Isoxazol-5-ylpropanoic acid, differing in the substituents on the isoxazole ring and the presence of an amino group at the 2-position. []

2-Aminoalkyloxazole-4-carboxylate esters

  • Compound Description: These compounds were synthesized from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate through a series of reactions including N-acylation, photochemical rearrangement, and deprotection. []
  • Relevance: The synthesis utilizes an isoxazol-5(2H)-one derivative as a starting material, which is structurally related to 3-Isoxazol-5-ylpropanoic acid, highlighting a potential synthetic connection between the two. []
  • Compound Description: A series of these compounds, featuring water-soluble sodium salt forms, were synthesized as potential anticancer agents. []
  • Relevance: These compounds illustrate the potential of incorporating amino acid residues into structures containing isoxazole or isothiazole rings, similar to the isoxazole ring present in 3-Isoxazol-5-ylpropanoic acid, for developing biologically active molecules. []

Imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives

  • Compound Description: A series of these compounds, containing the tricyclic imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one scaffold, were designed and synthesized using a novel, facile, and environmentally friendly method. []
  • Relevance: This research demonstrates the inclusion of the isoxazole ring, similar to the one present in 3-Isoxazol-5-ylpropanoic acid, into complex heterocyclic systems with potential pharmacological applications. []

2-Isoxazol-3-Phenyltropane Derivatives of Cocaine

  • Compound Description: This study focused on RTI-371, a phenyltropane cocaine analog, and its unique pharmacological effects compared to its isomer, RTI-336. [] These compounds interact with dopamine transporters and exhibit distinct behavioral profiles. []
  • Relevance: Both compounds incorporate an isoxazol-3-yl substituent, similar to the isoxazol-5-yl group in 3-Isoxazol-5-ylpropanoic acid, showcasing the diversity of structures and biological activities possible with isoxazole-containing molecules. []

5-(4-Piperidyl)isoxazol-3-ol (4-PIOL) and Derivatives

  • Compound Description: 4-PIOL is a low-efficacy agonist at GABAA receptors. [] A series of derivatives were designed and synthesized to investigate their anti-fibrinolytic activity by targeting the kringle 1 domain of plasmin. []
  • Relevance: This research explores the structure-activity relationships of compounds containing the isoxazol-3-ol moiety, structurally similar to the isoxazol-5-yl group in 3-Isoxazol-5-ylpropanoic acid, and their potential as anti-fibrinolytic agents. []

6-Methylthio-D-kynurenine (MeS-D-KYN)

  • Compound Description: MeS-D-KYN is a nonfluorescent compound metabolized by D-amino acid oxidase (DAO) to fluorescent 5-methylthiokynurenic acid (MeS-KYNA). [] It was used in a microdialysis study to evaluate DAO activity in rat kidneys. []
  • Relevance: This study employed 5-chlorobenzo[d]isoxazol-3-ol (CBIO) as a DAO inhibitor. [] The isoxazole ring in CBIO is structurally related to the isoxazol-5-yl group in 3-Isoxazol-5-ylpropanoic acid, highlighting the relevance of isoxazole derivatives in enzyme inhibition. []
  • Compound Description: These compounds are potent and selective agonists of the glutamate GluR5 receptor subtype. [] They show a unique activation profile compared to other GluR5 agonists. []
  • Relevance: These compounds share the 3-(isoxazolyl)propionic acid core structure with 3-Isoxazol-5-ylpropanoic acid. [] They demonstrate that modifications to the isoxazole ring, such as the addition of a cycloheptyl ring, can significantly impact receptor selectivity and agonist activity. []

(RS)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA)

  • Compound Description: 2-Me-Tet-AMPA is a potent and selective AMPA receptor agonist with a preference for the GluR3 and GluR4 subtypes. [] Its enantiomer, (R)-2-Me-Tet-AMPA, is essentially inactive. []
  • Relevance: 2-Me-Tet-AMPA is structurally related to 3-Isoxazol-5-ylpropanoic acid, sharing the 3-(isoxazolyl)propionic acid core. [] This compound highlights the importance of stereochemistry in determining pharmacological activity and the potential for developing subtype-selective AMPA receptor agonists. []

1,2-Disubstituted cyclopentanes

  • Compound Description: A series of 1,2-disubstituted cyclopentanes were designed and synthesized as potent potentiators of AMPA receptors. [] The potentiating activity was highly dependent on the stereochemistry at the 2-position of the cyclopentane ring. []
  • Relevance: While these compounds do not directly share the isoxazole core with 3-Isoxazol-5-ylpropanoic acid, they are relevant as they target AMPA receptors, which are also targeted by some isoxazole derivatives like AMPA and 2-Me-Tet-AMPA. []
  • Compound Description: Compound 6 is a potent and selective agonist for the GluR5 subunit of kainate-preferring glutamate receptors. [] This compound represents a novel structural class of GluR5 agonists. []
  • Relevance: This compound, like compound 19, shares the 3-(isoxazolyl)propionic acid core with 3-Isoxazol-5-ylpropanoic acid, differing in the substituents on the isoxazole ring. [] This highlights the possibility of modifying the isoxazole ring to achieve selectivity for different glutamate receptor subtypes. []

(RS)-2-amino-3-[3-hydroxy-5-(2-pyridyl)isoxazol-4-yl]propionic acid (2-Py-AMPA)

  • Compound Description: 2-Py-AMPA is a potent AMPA receptor agonist that acts as a full agonist. [] Its enantiomers exhibit distinct pharmacological profiles, with (S)-2-Py-AMPA acting as a potent agonist and (R)-2-Py-AMPA as a weak antagonist. []
  • Relevance: This compound shares the 3-(isoxazolyl)propionic acid core structure with 3-Isoxazol-5-ylpropanoic acid, differing in the substituents on the isoxazole ring. [] The study of 2-Py-AMPA and its enantiomers provides insights into the structure-activity relationships of 3-(isoxazolyl)propionic acid derivatives and their interaction with AMPA receptors. []

Properties

CAS Number

98140-73-9

Product Name

3-Isoxazol-5-ylpropanoic acid

IUPAC Name

3-(1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9)

InChI Key

YFYBODHSQLOQOF-UHFFFAOYSA-N

SMILES

C1=C(ON=C1)CCC(=O)O

Canonical SMILES

C1=C(ON=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.